molecular formula C13H17NO6 B11718818 Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate

Cat. No.: B11718818
M. Wt: 283.28 g/mol
InChI Key: VKGCEHUYFUTXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate is an organic compound with the molecular formula C13H17NO6 and a molecular weight of 283.284 g/mol It is a derivative of benzoic acid and is characterized by the presence of three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((3,4,5-trimethoxybenzoyl)amino)acetate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3,4,5-trimethoxybenzoic acid is reacted with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.

    Step 2: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with methylamine to form the corresponding amide.

    Step 3: Finally, the amide is esterified with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl ((3,4,5-trimethoxybenzoyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate can be compared with other similar compounds, such as:

    Methyl 3,4,5-trimethoxybenzoate: This compound is closely related and shares similar structural features but lacks the amino group.

    3,4,5-Trimethoxybenzamide: Another related compound with similar biological activities but different functional groups.

    Gallic acid derivatives: These compounds are naturally occurring and have similar antioxidant properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate is a compound recognized for its potential biological activities, particularly in medicinal chemistry. This organic compound features a unique structure that includes a methyl ester group, an amine linkage, and a 3,4,5-trimethoxybenzoyl moiety. The presence of three methoxy groups enhances its lipophilicity, which may influence its interaction with biological targets, making it a subject of interest in various pharmacological studies.

The compound belongs to the class of benzoyl derivatives and is characterized by its ability to serve as a versatile building block in organic synthesis. Its synthesis typically involves multiple steps to ensure high yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Cancer Cell Growth :
    • Studies have shown that compounds containing the 3,4,5-trimethoxybenzoyl moiety can inhibit the growth of multidrug-resistant cancer cells. For instance, a related compound demonstrated potent inhibition of human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway, leading to apoptosis in colorectal cancer cells with IC50 values as low as 1.9 μM .
  • Antitumor Mechanisms :
    • The compound has been investigated for its antiproliferative effects against various cancer cell lines. For example, a derivative exhibited IC50 values ranging from 1.9 μM to 4.8 μM against MCF-7 breast cancer cells and OVCAR-8 ovarian cancer cells .
  • Structure-Activity Relationships (SAR) :
    • The biological activity of this compound is influenced by its structural components. Modifications to the trimethoxyphenyl group have been shown to enhance anticancer activity significantly .

Case Study 1: Carbonic Anhydrase Inhibition

A study synthesized new derivatives that included the 3,4,5-trimethoxybenzoyl group and evaluated their effectiveness as hCA inhibitors. The most potent compound showed a Ki value of 6.8 nM and effectively suppressed target genes associated with cancer progression .

Case Study 2: Multidrug Resistance Reversal

Another research effort highlighted the ability of related compounds to restore sensitivity to doxorubicin in drug-resistant cell lines. This was achieved through the inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various related compounds:

Compound NameTarget Cell LineIC50 Value (μM)Mechanism of Action
Compound 15MCF-71.9hCA inhibition; apoptosis induction
Compound 11NCI/ADR-RES2.1P-gp inhibition; restoration of drug sensitivity
Compound BZMLA375 Melanoma1.1Antiproliferative effects via tubulin inhibition
Compound 3bHT-29 Xenograft0.5Induction of apoptosis through mitochondrial pathways

Properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]acetate

InChI

InChI=1S/C13H17NO6/c1-17-9-5-8(6-10(18-2)12(9)20-4)13(16)14-7-11(15)19-3/h5-6H,7H2,1-4H3,(H,14,16)

InChI Key

VKGCEHUYFUTXRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.